Ethyl 2-hydroxy-4-methylpentanoate is an organic compound found naturally in various fruits and beverages like wine and sake. [, , ] It belongs to the class of esters, specifically hydroxy esters, characterized by the presence of both a hydroxyl (-OH) and an ester (-COO-) functional group. [] This compound contributes significantly to the aroma profile of these products, imparting fruity and berry-like notes. [, , ] In scientific research, Ethyl 2-hydroxy-4-methylpentanoate is primarily studied for its role in flavor and fragrance chemistry. [, , , ]
Physical and Chemical Properties Analysis
Odor: Described as having fruity, blackberry-like, and fresh fruit nuances. [, , ]
Olfactory Threshold: Varies between enantiomers, with the (S)-enantiomer having a lower threshold (55 µg/L) than the (R)-enantiomer (126 µg/L). A synergistic effect is observed when both are present, resulting in a lower threshold (51 µg/L) for the mixture. [, ]
Solubility: Likely soluble in alcohol and hydroalcoholic solutions, as evidenced by its use in sensory analysis studies. [, ]
Applications
Food and Beverage Industry: Ethyl 2-hydroxy-4-methylpentanoate is a naturally occurring flavor compound in various wines, contributing to their fruity aroma profile. [, , , , , ] Its presence and concentration can serve as markers for distinguishing wines from different geographical origins. [] It is also found in Chinese rice wine, contributing to its unique flavor. []
Flavor and Fragrance Industry: Due to its pleasant fruity aroma, Ethyl 2-hydroxy-4-methylpentanoate has potential applications as a flavoring agent in various food products, beverages, and fragrances. []
Sensory Analysis: Researchers use Ethyl 2-hydroxy-4-methylpentanoate in sensory studies to understand its contribution to aroma perception and investigate its interactions with other flavor compounds in wine. [, , ]
Related Compounds
Ethyl (2R)-2-hydroxy-4-methylpentanoate
Compound Description: Ethyl (2R)-2-hydroxy-4-methylpentanoate is the R-enantiomer of Ethyl 2-hydroxy-4-methylpentanoate. It possesses a distinct fruity aroma and contributes significantly to the overall fruity profile of wines. [] This enantiomer has an olfactory threshold of 126 μg/L in a hydroalcoholic solution. []
Relevance: This compound is an enantiomer of Ethyl 2-hydroxy-4-methylpentanoate. While both enantiomers share the same chemical formula and connectivity, they differ in their spatial arrangement of atoms, leading to distinct sensory properties. The R-enantiomer, in particular, plays a crucial role in defining the fruity aroma of wines. []
Ethyl (2S)-2-hydroxy-4-methylpentanoate
Compound Description: Ethyl (2S)-2-hydroxy-4-methylpentanoate is the S-enantiomer of Ethyl 2-hydroxy-4-methylpentanoate and exhibits a fruity aroma. [] Its olfactory threshold in hydroalcoholic solution is 55 μg/L. []
Relevance: Similar to the R-enantiomer, this compound is an enantiomer of Ethyl 2-hydroxy-4-methylpentanoate. Both enantiomers share the same chemical formula but differ in their spatial arrangement, resulting in different sensory properties. []
3-(Methylsulfanyl)propane-1-ol
Relevance: In the context of differentiating wine origins, 3-(methylsulfanyl)propane-1-ol serves as a key discriminant variable alongside Ethyl 2-hydroxy-4-methylpentanoate. [] This suggests that the concentration of this compound, along with Ethyl 2-hydroxy-4-methylpentanoate, can help distinguish between wines from different geographical regions.
Hexan-1-ol
Relevance: Hexan-1-ol is another compound identified as a discriminant variable alongside Ethyl 2-hydroxy-4-methylpentanoate for distinguishing wines from different origins, particularly between Polish wines and those from other European countries. []
Ethyl phenylacetate
Relevance: Ethyl phenylacetate, along with Ethyl 2-hydroxy-4-methylpentanoate, acts as a discriminant variable for identifying the origin of wines. [] The combined analysis of these compounds can contribute to a more accurate classification of wines based on their geographical origin.
Diacetyl
Relevance: Research indicates that diacetyl, when present in specific concentrations, can have a hypoadditive effect on the overall fruity aroma in wines, interacting with the perception of compounds like Ethyl 2-hydroxy-4-methylpentanoate. []
Acetoin
Relevance: Similar to diacetyl, acetoin can also influence the perception of fruity aroma in wines. It has been shown to interact with Ethyl 2-hydroxy-4-methylpentanoate, potentially impacting the overall sensory experience. []
Acetic acid
Relevance: In the context of wine aroma, acetic acid has been identified as a potential factor influencing the perception of fruity notes. Its interaction with compounds like Ethyl 2-hydroxy-4-methylpentanoate might lead to modifications in the overall aroma profile. []
γ-Butyrolactone
Relevance: γ-Butyrolactone, when combined with compounds like diacetyl, acetoin, and acetic acid, has been shown to influence the perception of fruity aroma in wines, potentially interacting with Ethyl 2-hydroxy-4-methylpentanoate and impacting the sensory profile. []
Ethyl 2-hydroxy-4-methylvalerate
Compound Description: Ethyl 2-hydroxy-4-methylvalerate is an ester found in various fruits and alcoholic beverages, including Chinese rice wine. It contributes to the fruity and floral notes of the aroma. []
Butyl butyrylacetate
Compound Description: Butyl butyrylacetate is an ester used as a flavoring agent. It is known to contribute fruity and buttery notes to food products. []
Relevance: As a uniquely used flavoring substance in Japan, its inclusion in the safety assessment alongside Ethyl 2-hydroxy-4-methylpentanoate suggests a potential shared use or similar applications in the food industry. []
3-Hydroxyhexanoic acid
Compound Description: 3-Hydroxyhexanoic acid is a naturally occurring hydroxy acid. It is a precursor to various compounds and is found in certain fermented products. []
Relevance: Included in the safety assessment alongside Ethyl 2-hydroxy-4-methylpentanoate, this compound underscores the importance of evaluating the safety of flavoring substances, particularly those with structural similarities to naturally occurring compounds in food. []
Methyl hydroxyacetate
Compound Description: Methyl hydroxyacetate, also known as methyl glycolate, is an ester used as a solvent and in various industrial applications. []
Relevance: Its inclusion in the safety assessment alongside Ethyl 2-hydroxy-4-methylpentanoate points towards the need for comprehensive safety evaluations of flavoring substances used in food, even those with limited structural similarity to Ethyl 2-hydroxy-4-methylpentanoate. []
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